N-(1-cyanocyclohexyl)-2,4-difluorobenzamide
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Overview
Description
N-(1-cyanocyclohexyl)-2,4-difluorobenzamide: is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group attached to a cyclohexyl ring and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2,4-difluorobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 1-cyanocyclohexaneacetic acid.
Reduction: 1-cyanocyclohexylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide is used as a building block in the synthesis of more complex molecules. Its cyano and difluorobenzamide groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for the development of new agrochemical products.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2,4-difluorobenzamide depends on its specific application. In drug discovery, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the difluorobenzamide moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-(1-cyanocyclohexyl)acetamide
- N-(4-cyanotetrahydro-2H-pyran-4-yl)benzamide
- 4-chloro-N-(1-cyanocyclohexyl)benzamide
Comparison: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide is unique due to the presence of both cyano and difluorobenzamide groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluorobenzamide moiety can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-10-4-5-11(12(16)8-10)13(19)18-14(9-17)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOPRYPDIGBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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